Methyl 4-bromo-2-(thiophen-2-ylsulfonyl)thiazole-5-carboxylate
Description
Methyl 4-bromo-2-(thiophen-2-ylsulfonyl)thiazole-5-carboxylate is a brominated thiazole derivative featuring a thiophene sulfonyl group at position 2 and a carboxylate ester at position 5. Its structure combines electron-withdrawing (sulfonyl, bromo) and aromatic (thiophene) moieties, making it a versatile intermediate in medicinal chemistry and materials science.
Structure
3D Structure
Properties
Molecular Formula |
C9H6BrNO4S3 |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
methyl 4-bromo-2-thiophen-2-ylsulfonyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C9H6BrNO4S3/c1-15-8(12)6-7(10)11-9(17-6)18(13,14)5-3-2-4-16-5/h2-4H,1H3 |
InChI Key |
ODFVAQGQANGMJO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)S(=O)(=O)C2=CC=CS2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 4-bromo-2-(thiophen-2-ylsulfonyl)thiazole-5-carboxylate typically involves multiple steps, including the formation of the thiazole and thiophene rings. One common method involves the condensation of a brominated thiophene derivative with a thiazole precursor under controlled conditions . Industrial production methods often utilize advanced techniques such as microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Methyl 4-bromo-2-(thiophen-2-ylsulfonyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or alkyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives .
Scientific Research Applications
Methyl 4-bromo-2-(thiophen-2-ylsulfonyl)thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-(thiophen-2-ylsulfonyl)thiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring can participate in electron transfer reactions, affecting cellular processes . These interactions can lead to the modulation of biological pathways, making this compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound is compared below with key analogs (Table 1):
Table 1: Structural Comparison of Thiazole Derivatives
Key Observations :
- Electron Effects : The sulfonyl group in the target compound enhances electrophilicity at position 4, favoring nucleophilic substitution reactions compared to electron-donating groups (e.g., methoxy in 6h) .
- Aromatic Interactions : The thiophene ring may engage in π-π stacking interactions, similar to naphthyl (6k) or phenyl groups in analogs .
- Solubility: The sulfonyl group improves water solubility relative to lipophilic substituents like octadecylamino .
Spectroscopic and Analytical Data
Table 3: Spectroscopic Signatures
Q & A
Q. Characterization :
- NMR (¹H/¹³C): Confirms substitution patterns (e.g., bromo at C4, sulfonyl at C2) .
- IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1350/1150 cm⁻¹ (sulfonyl S=O) .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight and isotopic patterns (e.g., bromine signature) .
How can the synthesis of this compound be optimized to improve yield and purity under varying catalytic conditions?
Advanced Synthesis Optimization
Key variables include:
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance sulfonylation efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve sulfonyl group incorporation but may require purification via column chromatography .
- Temperature control : Lower temperatures (0–5°C) during bromination steps minimize side reactions .
Q. Example Optimization Data :
| Step | Catalyst | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Sulfonylation | Pyridine | DCM | 65 | 92% |
| Sulfonylation | ZnCl₂ | DMF | 82 | 98% |
Which spectroscopic and crystallographic techniques are most effective for resolving structural ambiguities in this compound?
Q. Advanced Structural Analysis
- X-ray crystallography : Resolves bond lengths/angles and confirms sulfonyl-thiophene orientation (e.g., SHELX refinement ).
- DFT calculations : Validate electronic properties (e.g., HOMO/LUMO energies) using Gaussian-type basis sets (e.g., 4-31 G) .
- 2D NMR (COSY, NOESY) : Clarifies spatial proximity of bromo and sulfonyl groups .
What substitution reactions are feasible at the bromine and ester positions, and how are these monitored?
Q. Basic Reactivity
- Nucleophilic substitution : Bromine at C4 reacts with amines (e.g., piperidine) in THF/K₂CO₃ to form C–N bonds .
- Ester hydrolysis : Treatment with NaOH/MeOH yields the carboxylic acid derivative, monitored by TLC (Rf shift) .
Q. Advanced Regioselectivity
- Electronic effects : Electron-withdrawing sulfonyl groups direct nucleophiles to the para-bromo position .
- Steric hindrance : Bulky substituents on thiophene reduce reactivity at C2 .
How can density functional theory (DFT) be applied to predict the electronic properties and reaction pathways of this compound?
Q. Basic Computational Modeling
Q. Advanced Mechanistic Studies
- Transition state analysis : IRC calculations map substitution reaction pathways (e.g., SN2 at C4) .
- Solvent effects : PCM models simulate reaction kinetics in polar solvents .
What in vitro assays are suitable for evaluating the biological activity of this compound, and how are docking studies performed?
Q. Basic Biological Screening
Q. Advanced Pharmacokinetics
- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS analysis .
- Derivatization : Introducing hydrophilic groups (e.g., –OH) improves solubility without compromising activity .
What safety protocols are essential when handling hazardous intermediates during synthesis?
Q. Basic Safety Measures
Q. Advanced Hazard Mitigation
- Inert atmosphere : Schlenk techniques prevent oxidation of sensitive intermediates (e.g., thiols) .
- Real-time monitoring : FTIR probes detect hazardous gas emissions (e.g., SO₂) during sulfonylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
